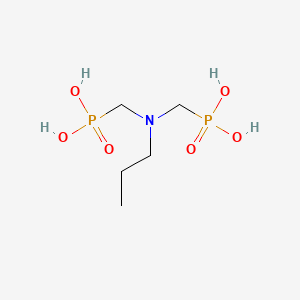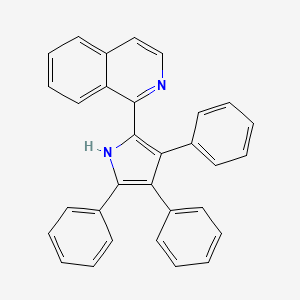
1-(3,4,5-Triphenyl-1h-pyrrol-2-yl)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4,5-Triphenyl-1H-pyrrol-2-yl)isoquinoline is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with three phenyl groups and an isoquinoline moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,5-Triphenyl-1H-pyrrol-2-yl)isoquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,4,5-triphenylpyrrole with isoquinoline derivatives in the presence of a catalyst can yield the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,4,5-Triphenyl-1H-pyrrol-2-yl)isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst
Major Products: The major products formed from these reactions include oxidized quinoline derivatives, reduced isoquinoline derivatives, and various substituted phenyl derivatives .
Applications De Recherche Scientifique
1-(3,4,5-Triphenyl-1H-pyrrol-2-yl)isoquinoline has several scientific research applications:
Mécanisme D'action
The mechanism by which 1-(3,4,5-Triphenyl-1H-pyrrol-2-yl)isoquinoline exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its isoquinoline and pyrrole moieties. These interactions can modulate biochemical pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole: This compound shares a similar triphenyl substitution pattern but differs in its core structure, which is a pyrazole ring
1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazole: Another similar compound with a triazole ring instead of a pyrrole ring.
Uniqueness: 1-(3,4,5-Triphenyl-1H-pyrrol-2-yl)isoquinoline is unique due to its combination of a pyrrole ring with an isoquinoline moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets that are not possible with other similar compounds .
Propriétés
Numéro CAS |
10425-52-2 |
|---|---|
Formule moléculaire |
C31H22N2 |
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
1-(3,4,5-triphenyl-1H-pyrrol-2-yl)isoquinoline |
InChI |
InChI=1S/C31H22N2/c1-4-13-23(14-5-1)27-28(24-15-6-2-7-16-24)31(33-29(27)25-17-8-3-9-18-25)30-26-19-11-10-12-22(26)20-21-32-30/h1-21,33H |
Clé InChI |
VGJFVAPAEXMESO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(NC(=C2C3=CC=CC=C3)C4=NC=CC5=CC=CC=C54)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


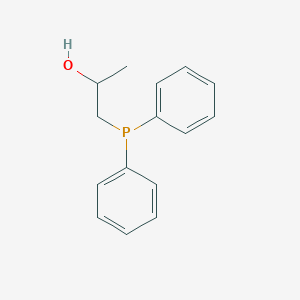
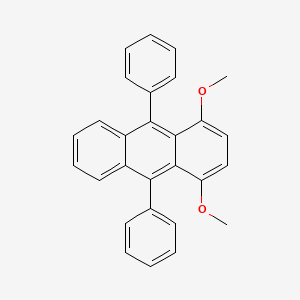


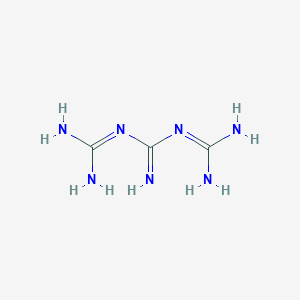

![[(e)-Naphthalen-2-yldiazenyl]propanedinitrile](/img/structure/B14736984.png)

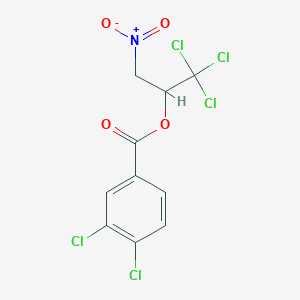

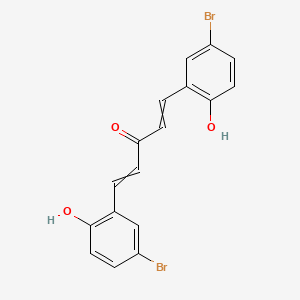
![2-[[2-Hydroxy-3-[(2-hydroxy-3,5-dimethyl-phenyl)methyl]phenyl]methyl]-4,6-dimethyl-phenol](/img/structure/B14737021.png)
